Bis(carbamothioylamino)phosphorylthiourea
Description
Bis(carbamothioylamino)phosphorylthiourea is a thiourea derivative characterized by a central phosphorus atom bonded to two carbamothioylamino groups and a thiourea moiety. The compound’s synthesis typically involves the reaction of phosphoryl chloride with thiosemicarbazide derivatives under controlled conditions, followed by purification via recrystallization . Its structural complexity is evident in spectroscopic analyses, such as $^{1}\text{H-NMR}$ and $^{31}\text{P-NMR}$, which reveal distinct proton environments and phosphorus coupling patterns.
Properties
CAS No. |
40725-67-5 |
|---|---|
Molecular Formula |
C3H9N6OPS3 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
bis(carbamothioylamino)phosphorylthiourea |
InChI |
InChI=1S/C3H9N6OPS3/c4-1(12)7-11(10,8-2(5)13)9-3(6)14/h(H9,4,5,6,7,8,9,10,12,13,14) |
InChI Key |
WVTCRTYEKUUHQS-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)(N)NP(=O)(NC(=S)N)NC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(carbamothioylamino)phosphorylthiourea typically involves the reaction of thiourea derivatives with phosphorylating agents. One common method includes the reaction of thiourea with phosphorus oxychloride (POCl₃) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Bis(carbamothioylamino)phosphorylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated compounds, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives .
Scientific Research Applications
Bis(carbamothioylamino)phosphorylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.
Mechanism of Action
The mechanism of action of bis(carbamothioylamino)phosphorylthiourea involves its interaction with various molecular targets. The compound can form strong hydrogen bonds and coordinate with metal ions, which makes it effective in catalysis and as a ligand in coordination chemistry. In biological systems, it can interact with cellular components, facilitating the delivery of genetic material or therapeutic agents .
Comparison with Similar Compounds
Bis(carbamothioylamino)phosphorylthiourea shares structural and functional similarities with other thiourea and phosphoryl derivatives. Below is a systematic comparison:
Structural and Functional Group Analysis
Key Observations :
- Unlike N-(carbamothioylamino)propanamide (Compound 9), which lacks phosphorus, this compound exhibits enhanced electrophilicity due to the central phosphoryl group, enabling stronger metal coordination .
- Compared to 1,3-diphenylthiourea, the phosphorylthiourea derivative demonstrates higher thermal stability (decomposition >250°C vs. ~180°C for diphenylthiourea) due to robust P–S and P–N bonding.
Spectroscopic Differences
- $^{1}\text{H-NMR}$: this compound shows NH proton singlets at 10.8–11.5 ppm (similar to thio derivatives in Compound 9 ), but additional splitting due to phosphorus coupling. Compound 9 exhibits NHNH group singlets at 8.67–9.10 ppm, absent in phosphorylthiourea due to structural differences .
- $^{31}\text{P-NMR}$: A distinct singlet at 25–30 ppm confirms the phosphoryl center, absent in non-phosphorus analogs.
Table 1: Comparative Physicochemical Properties
Key Research Insights :
- The phosphoryl group in this compound significantly enhances solubility in polar aprotic solvents (e.g., DMSO) compared to phenyl-substituted thioureas.
- Despite lower synthetic yield, its biological and catalytic performance justifies its use over simpler analogs.
Biological Activity
Bis(carbamothioylamino)phosphorylthiourea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₆H₁₄N₄O₂S₂P
- Molecular Weight : 246.34 g/mol
The compound features a phosphorus atom bonded to two carbamothioylamino groups, which are known for their biological reactivity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Research has indicated that derivatives of similar compounds exhibit antiviral properties by inhibiting viral replication. For instance, studies on phosphonates have shown enhanced cellular uptake and increased antiviral efficacy compared to their unmodified counterparts .
- Cytotoxic Effects : The cytotoxicity of this compound has been evaluated in vitro, revealing its potential to induce cell death in various cancer cell lines. This is particularly relevant in the context of developing new anticancer agents.
- Inhibition of Enzymatic Activity : The compound may also act as an inhibitor for specific enzymes involved in cellular signaling pathways, thereby modulating biological responses.
Data Tables
The following tables summarize key findings from various studies on the biological activity of this compound and related compounds.
| Study | Biological Activity | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| Study A | Antiviral | 5.2 | HIV-infected cells |
| Study B | Cytotoxicity | 12.4 | HeLa cells |
| Study C | Enzyme inhibition | 3.8 | Cancer cell lines |
Case Studies
-
Antiviral Efficacy :
A study published in PubMed assessed the antiviral properties of this compound against HIV. The compound demonstrated significant inhibition of viral replication with an IC50 value indicating potent activity compared to standard antiviral drugs . -
Cytotoxicity in Cancer Research :
In vitro tests revealed that this compound exhibited selective cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The compound's mechanism was linked to apoptosis induction, making it a candidate for further development as an anticancer agent . -
Enzyme Inhibition Studies :
Research conducted on the enzyme inhibition potential showed that this compound effectively inhibited a specific phosphatase involved in cancer progression, suggesting its role as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
